

In-Depth Technical Guide to Skatole-d3: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **Skatole-d3**, a deuterated analog of Skatole (3-methylindole). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis and as tracers in metabolic studies.

Core Chemical Properties

Skatole-d3, also known as 3-Methylindole-d3, is a synthetic, stable isotope-labeled form of skatole where three hydrogen atoms on the methyl group are replaced with deuterium. This isotopic substitution provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of skatole in various biological matrices.



Property	Value	Reference
Molecular Formula	C9H6D3N	[1][2]
Molecular Weight	134.19 g/mol	[1][2]
CAS Number	111399-60-1	[1][3]
Appearance	White to off-white solid	[1]
Melting Point	92-93 °C	[4]
Boiling Point	265-266 °C (for unlabeled skatole)	[5][6][7]
Solubility	DMSO: 100 mg/mL (745.21 mM)	[1]

Chemical Structure

The foundational structure of **Skatole-d3** is the indole ring system, with a deuterium-labeled methyl group attached at the C3 position. The IUPAC name for this compound is 3-(trideuteriomethyl)-1H-indole.

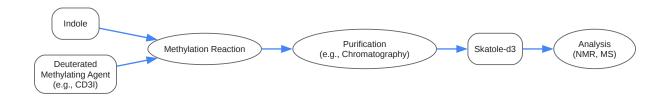
Caption: Chemical structure of **Skatole-d3**.

Experimental Protocols Synthesis of Skatole-d3

A common method for the synthesis of **Skatole-d3** involves the methylation of indole using a deuterated methylating agent. One reported synthesis achieved an 81% yield via the [D3]methylation of indole.[8]

Illustrative Synthesis Workflow:





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Caption: Generalized workflow for the synthesis of **Skatole-d3**.

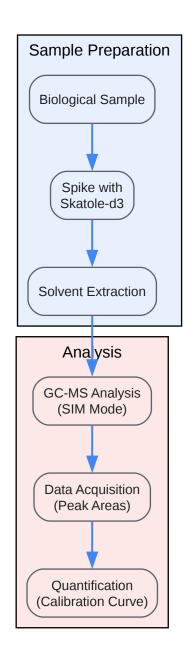
Quantification by Stable Isotope Dilution Assay (SIDA) using GC-MS

Skatole-d3 is frequently employed as an internal standard in Stable Isotope Dilution Analysis (SIDA) for the accurate quantification of skatole in complex samples like animal fat.

Experimental Workflow for SIDA-GC-MS:

- Sample Preparation: A known amount of **Skatole-d3** is spiked into the sample (e.g., pig back fat).
- Extraction: The analytes (skatole and Skatole-d3) are extracted from the matrix using an appropriate solvent.
- Derivatization (Optional): Analytes may be derivatized to improve their chromatographic properties.
- GC-MS Analysis: The extract is injected into a gas chromatograph coupled to a mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of both skatole and Skatole-d3.
- Quantification: The concentration of skatole in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.





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Caption: Workflow for Skatole quantification using SIDA-GC-MS with **Skatole-d3**.

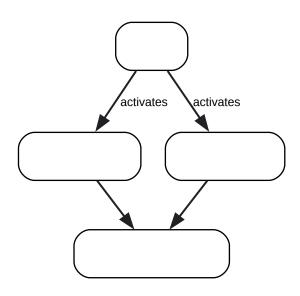
Role in Signaling Pathway Research

While **Skatole-d3** is primarily used as an analytical standard, its unlabeled counterpart, skatole, has been shown to modulate cellular signaling pathways. Skatole, produced by intestinal bacteria, activates aryl hydrocarbon receptors (AhR) and the p38 MAP kinase pathway, thereby



regulating intestinal epithelial cell functions.[1][9][10] The use of **Skatole-d3** in such studies can help in elucidating the metabolic fate of skatole while investigating these pathways.

Simplified Skatole Signaling Pathway:



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Caption: Simplified signaling pathway of Skatole.

Conclusion

Skatole-d3 is an invaluable tool for researchers in various fields, particularly in analytical chemistry and drug metabolism. Its well-defined chemical properties and the clear mass shift it provides make it an excellent internal standard for accurate and precise quantification of skatole. Furthermore, its potential use as a tracer in metabolic studies can aid in a deeper understanding of the biological roles of skatole, including its impact on cellular signaling pathways. This guide provides the foundational technical information required for the effective application of **Skatole-d3** in a research setting.

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